molecular formula C7H9NOS B13646022 Ethanone, 2-amino-1-(5-methyl-2-thienyl)-

Ethanone, 2-amino-1-(5-methyl-2-thienyl)-

Cat. No.: B13646022
M. Wt: 155.22 g/mol
InChI Key: ZXXSOOQFZGARGJ-UHFFFAOYSA-N
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Description

Ethanone, 2-amino-1-(5-methyl-2-thienyl)- is a chemical compound with the molecular formula C7H9NOS. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-amino-1-(5-methyl-2-thienyl)- typically involves the reaction of 2-bromo-1-(5-methyl-2-thienyl) ethanone with thiourea or substituted thioamides. This reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-amino-1-(5-methyl-2-thienyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or thioethers .

Scientific Research Applications

Ethanone, 2-amino-1-(5-methyl-2-thienyl)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethanone, 2-amino-1-(5-methyl-2-thienyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the synthesis of essential biomolecules. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Properties

Molecular Formula

C7H9NOS

Molecular Weight

155.22 g/mol

IUPAC Name

2-amino-1-(5-methylthiophen-2-yl)ethanone

InChI

InChI=1S/C7H9NOS/c1-5-2-3-7(10-5)6(9)4-8/h2-3H,4,8H2,1H3

InChI Key

ZXXSOOQFZGARGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(=O)CN

Origin of Product

United States

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